3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid
Description
Properties
IUPAC Name |
2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O3/c10-5-1-4(3-7(15)16)2-6(8(5)11)17-9(12,13)14/h1-2H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRFKCKDLDTDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Chlorinated Phenylacetic Acid Derivatives
Starting Material:
Phenylacetic acid or substituted phenylacetic acids such as 3,4-dichlorophenylacetic acid.Chlorination Process:
Chlorination is achieved via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often under reflux conditions, to introduce chlorine atoms at specific positions on the aromatic ring.
| Step | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Chlorination | POCl₃ or SOCl₂ | Reflux, inert atmosphere | 3,4-Dichlorophenylacetic acid derivatives | ~70-85% | Patent CN107417509A |
Step 2: Trifluoromethoxylation
Reagents:
Trifluoromethoxylating agents such as trifluoromethyl hypofluorite (CF₃OF) or specialized reagents like trifluoromethoxy transfer reagents.Procedure:
The aromatic ring undergoes electrophilic substitution with trifluoromethoxy groups, often facilitated by catalysts or under radical conditions, to introduce the trifluoromethoxy substituent at the desired position.Reaction Conditions:
Typically performed at low temperatures (-20°C to 0°C) to control regioselectivity and minimize side reactions.
| Step | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoromethoxylation | CF₃OF or equivalent | -20°C to 0°C, inert atmosphere | 3,4-Dichloro-5-(trifluoromethoxy)phenyl derivatives | 60-75% | Patent CN107417509A |
Step 3: Hydrolysis to Phenylacetic Acid
Reagents:
Basic hydrolysis using potassium hydroxide (KOH) or sodium hydroxide (NaOH).Procedure:
The chlorinated and trifluoromethoxy-substituted intermediates are hydrolyzed under reflux conditions to cleave ester or acyl groups, yielding the free phenylacetic acid derivative.Reaction Conditions:
Reflux in aqueous base for 12-24 hours, followed by acidification to precipitate the acid.
| Step | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydrolysis | KOH or NaOH | Reflux, 12-24 hours | 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid | 80-90% | Patent CN107417509A |
Alternative Synthesis via Cross-Coupling and Functionalization
Method Overview:
This method involves the formation of the phenylacetic acid core via palladium-catalyzed cross-coupling reactions, followed by selective halogenation and trifluoromethoxy substitution.
Step 1: Formation of the Phenylacetic Core
Reagents:
4-Methylphenylboronic acid or 4-ethylphenylboronic acid, coupled with chloroacetic acid derivatives.Reaction Conditions:
Suzuki coupling in the presence of Pd(0) catalysts, base (e.g., K₂CO₃), in a suitable solvent like toluene or ethanol.
Step 2: Halogenation and Trifluoromethoxy Substitution
Reagents:
N-chlorosuccinimide (NCS) or other chlorinating agents for selective halogenation, followed by trifluoromethoxy transfer reagents.Reaction Conditions:
Conducted under controlled temperature (0°C to room temperature) to ensure regioselectivity.
Step 3: Oxidation to Acid
Reagents:
Potassium permanganate (KMnO₄) or other oxidants to convert side chains to carboxylic acids.Outcome:
The final product, This compound , is obtained with high purity.
Summary of Key Parameters and Data
| Preparation Method | Main Reagents | Key Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| Hydrolysis of chlorinated intermediates | POCl₃, CF₃OF, KOH | Reflux, low temperature | 70-90% | High selectivity, straightforward |
| Cross-coupling approach | Boronic acids, Pd catalysts | Suzuki coupling, controlled temperature | 65-80% | Versatile, allows diverse substitutions |
Research Findings and Notes
The hydrolysis of chlorinated phenyl derivatives is a well-established route, as evidenced by patents and literature focusing on phenylacetic acid synthesis from trichloromethyl compounds, with yields often exceeding 85% under optimized conditions.
Trifluoromethoxy substitution remains challenging but has been achieved using specialized reagents like CF₃OF, with regioselectivity controlled via temperature and reaction time.
The choice of starting materials and reagents significantly influences the overall yield and purity, with recent advances emphasizing milder conditions and environmentally benign reagents.
Diversification of synthetic routes allows for scalable production, essential for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The dichloro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives .
Scientific Research Applications
Pharmaceutical Applications
Overview
The compound has been investigated for its biological activities, including anti-inflammatory and analgesic properties. Its unique chemical structure enhances its interaction with biological targets, making it a suitable candidate for drug development.
Mechanism of Action
The presence of chlorine and trifluoromethoxy groups enhances the lipophilicity of the compound, potentially improving its bioavailability. It may interact with specific enzymes and receptors, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
Case Study: Anticancer Efficacy
A study evaluated the antiproliferative effects of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM.
Agrochemical Applications
Overview
Research suggests that this compound exhibits herbicidal properties against various broadleaf weeds and grasses. Its chemical structure contributes to its efficacy as a potential herbicide.
Efficacy Studies
Further studies are needed to determine the selectivity and environmental impact of this compound compared to existing herbicides. The initial findings indicate promise in managing weed populations effectively.
Material Science Applications
Overview
this compound has been explored as a component in the development of functional materials, particularly in liquid crystals and ion conductors.
Properties and Potential Uses
The specific molecular structure allows for unique interactions that can be harnessed in advanced material applications. This includes potential uses in electronic devices where liquid crystal technology is essential.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and trifluoromethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through these interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid with analogous compounds:
Key Observations:
- Substituent Effects :
- Acidity : The electron-withdrawing Cl and CF₃O groups lower the pKa of the acetic acid moiety, increasing acidity compared to phenylacetic acid or methoxy-substituted analogs .
Biological Activity
3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid (often abbreviated as DCTPA) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DCTPA, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
DCTPA is characterized by the following structural features:
- Dichloro and trifluoromethoxy substituents on a phenylacetic acid backbone.
- The presence of these electronegative groups significantly influences the compound's lipophilicity and biological interactions.
The biological activity of DCTPA can be attributed to several mechanisms:
- Enzyme Inhibition : DCTPA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Membrane Interaction : The compound may interact with cell membranes, affecting permeability and ion transport mechanisms.
- Reactive Oxygen Species (ROS) Modulation : DCTPA may influence ROS levels within cells, contributing to its antibacterial and anticancer properties.
Antimicrobial Activity
DCTPA exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can disrupt bacterial cell membranes and inhibit protein synthesis, leading to cell death. For instance, studies have shown that DCTPA has an IC50 value comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Properties
Preliminary studies suggest that DCTPA may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect is likely mediated by the compound's ability to modulate signaling pathways associated with cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : A study conducted on Staphylococcus aureus demonstrated that DCTPA inhibited bacterial growth with an IC50 of 0.5 mg/mL. The mechanism involved disruption of the bacterial cell wall integrity and interference with metabolic processes .
- Cytotoxicity in Cancer Cells : In vitro assays showed that DCTPA reduced viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to increased levels of apoptotic markers such as cleaved PARP and caspase-3 .
Data Summary
| Biological Activity | IC50 Value | Mechanism |
|---|---|---|
| Antibacterial (e.g., S. aureus) | 0.5 mg/mL | Cell membrane disruption |
| Anticancer (e.g., MCF-7 cells) | 10 µM | Apoptosis induction |
Safety and Toxicology
While DCTPA shows promise in various applications, its safety profile must be considered:
Q & A
Q. What are the recommended methods for synthesizing 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid with high purity?
Methodological Answer: The synthesis typically involves sequential functionalization of the phenylacetic acid backbone. A validated approach includes:
- Suzuki-Miyaura Coupling : To introduce the trifluoromethoxy group at the 5-position using boronic acid derivatives under palladium catalysis .
- Electrophilic Halogenation : Chlorination at the 3- and 4-positions using chlorine gas or in anhydrous conditions, with monitoring via thin-layer chromatography (TLC) to prevent over-halogenation .
- Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (90% acetonitrile/water mobile phase) achieves >95% purity. Crystallization from ethyl acetate/hexane mixtures further enhances purity .
Q. Which analytical techniques are optimal for characterizing structural and purity parameters of this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns (e.g., trifluoromethoxy group at δ 58–62 ppm for ) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative ion mode validates the molecular ion peak (, expected 318.96) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral derivatives .
- HPLC-UV : Quantifies purity using a gradient elution method (detection at 254 nm) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer: The trifluoromethoxy group () exerts a strong inductive effect, increasing the electrophilicity of the adjacent carbonyl carbon. Key considerations:
- Reactivity Modulation : The group reduces the pKa of the acetic acid moiety (predicted ΔpKa ≈ 1.2 via computational DFT studies), enhancing susceptibility to nucleophilic attack .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in reactions with amines or alcohols, improving yields by 15–20% compared to non-polar solvents .
- Competitive Side Reactions : Monitor for decarboxylation under high temperatures (>80°C) using in-situ FTIR to track CO evolution .
Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s metabolic pathways?
Methodological Answer: Discrepancies often arise from oversimplified in silico models. Mitigation strategies include:
- Isotopic Labeling : Use -labeled phenylacetic acid derivatives in in vitro hepatic microsome assays to trace metabolite formation (e.g., glutamine conjugates) .
- Cross-Species Validation : Compare metabolic stability in human vs. rodent cytochrome P450 isoforms to identify species-specific clearance mechanisms .
- Machine Learning Refinement : Train neural networks on experimental pharmacokinetic data (e.g., clearance rates, ) to improve predictive algorithms .
Q. How can researchers design experiments to assess chiral stability during prolonged storage?
Methodological Answer: Chiral inversion risks necessitate:
- Accelerated Stability Testing : Store enantiomerically pure samples at 40°C/75% relative humidity (ICH guidelines) and analyze chiral integrity monthly via chiral HPLC (Chiralpak AD-H column) .
- Mechanistic Studies : Use isotopic exchange experiments to detect racemization pathways under acidic/basic conditions .
- Solid-State NMR : Monitor crystalline lattice effects on chiral stability, as amorphous regions may accelerate inversion .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s enzyme inhibition potency in different assay systems?
Methodological Answer: Contradictions often stem from assay conditions. Resolve via:
- Unified Buffer Systems : Standardize assay pH (7.4) and ionic strength (150 mM NaCl) across studies to minimize artifactual variations .
- Enzyme Source Consistency : Use recombinant human enzymes (e.g., CYP3A4) instead of liver homogenates to reduce batch-to-batch variability .
- Positive Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) to calibrate inhibition curves across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
